ethyl 3-fluorooxolane-3-carboxylate
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Overview
Description
Ethyl 3-fluorooxolane-3-carboxylate is an organic compound with the molecular formula C7H11FO3. It belongs to the class of oxolane derivatives, which are characterized by a five-membered ring containing one oxygen atom. The presence of a fluorine atom and an ester functional group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl 3-fluorooxolane-3-carboxylate typically begins with commercially available starting materials such as ethyl oxalate and 3-fluoropropanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent choice) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-fluorooxolane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in this compound can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ethyl 3-oxolane-3-carboxylate.
Reduction: Formation of ethyl 3-hydroxyoxolane-3-carboxylate.
Substitution: Formation of ethyl 3-(substituted)oxolane-3-carboxylate derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-fluorooxolane-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery.
Medicine
The compound is explored for its potential in medicinal chemistry, particularly in the development of pharmaceuticals that require the incorporation of fluorine to improve drug efficacy and selectivity. It serves as a precursor for the synthesis of various fluorinated drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of ethyl 3-fluorooxolane-3-carboxylate depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or altering the electronic environment of the molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl oxolane-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological properties.
Methyl 3-fluorooxolane-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.
3-Fluorooxolane-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an ester functional group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1860906-26-8 |
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Molecular Formula |
C7H11FO3 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.